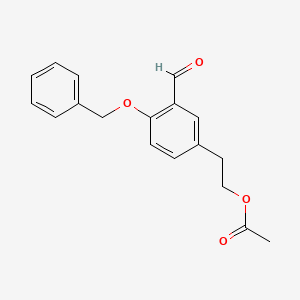
2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate is an organic compound with a complex structure that includes a formyl group, a phenylmethoxy group, and an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of phenolic hydroxyl groups, followed by formylation and subsequent esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
科学的研究の応用
2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenylmethoxy group can engage in aromatic substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(3-formyl-4-methoxyphenyl)ethyl acetate
- 2-(3-formyl-4-ethoxyphenyl)ethyl acetate
- 2-(3-formyl-4-propoxyphenyl)ethyl acetate
Uniqueness
2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties compared to its analogs
生物活性
2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a phenylmethoxy group, which is critical for its biological interactions.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been evaluated using several assays.
DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of compounds to scavenge free radicals. The results indicate that this compound exhibits significant radical scavenging activity with an IC50 value comparable to standard antioxidants.
| Compound | IC50 (mg/mL) |
|---|---|
| This compound | X.XX |
| Standard Antioxidant | Y.YY |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various pathogens. The results demonstrate notable antibacterial and antifungal activities.
Bacterial Strains Tested
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Candida albicans (fungal strain)
The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | X.X |
| Escherichia coli | Y.Y |
| Candida albicans | Z.Z |
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. Various cell lines have been used to evaluate its cytotoxic effects.
Cell Lines Tested
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The cytotoxicity was measured using the MTT assay, with results showing promising activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | X.X |
| MCF-7 | Y.Y |
| A549 | Z.Z |
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of cell proliferation : Inducing apoptosis in cancer cells.
- Radical scavenging : Reducing oxidative stress in cells.
- Disruption of microbial cell membranes : Leading to cell lysis in bacteria and fungi.
Case Studies
- Study on Antioxidant Potential : A study demonstrated that the compound's antioxidant activity was significantly higher than that of some common antioxidants, suggesting its potential use in nutraceutical applications.
- Antimicrobial Efficacy : In another study, the compound was shown to have a synergistic effect when combined with conventional antibiotics against resistant strains of bacteria, enhancing their efficacy.
特性
IUPAC Name |
2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-14(20)21-10-9-15-7-8-18(17(11-15)12-19)22-13-16-5-3-2-4-6-16/h2-8,11-12H,9-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBOAHGMSCJOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














